(6-(Cyclohexylamino)pyridin-2-yl)boronic acid
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Overview
Description
(6-(Cyclohexylamino)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclohexylamino group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Cyclohexylamino)pyridin-2-yl)boronic acid typically involves the reaction of 2-bromo-6-(cyclohexylamino)pyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is usually heated to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (6-(Cyclohexylamino)pyridin-2-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives. It can also participate in other types of reactions such as oxidation and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), ligand (e.g., triphenylphosphine), and an aryl or vinyl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include biaryl compounds, alkenyl derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-(Cyclohexylamino)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers, as well as in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of (6-(Cyclohexylamino)pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronic acid functional group.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(6-(Hydroxymethyl)pyridin-2-yl)boronic Acid: Another pyridine-based boronic acid with a hydroxymethyl substituent.
(4-(Cyclohexylamino)phenyl)boronic Acid: A structurally similar compound with the cyclohexylamino group attached to a phenyl ring instead of a pyridine ring.
Uniqueness: (6-(Cyclohexylamino)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective.
Properties
IUPAC Name |
[6-(cyclohexylamino)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c15-12(16)10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9,15-16H,1-3,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODIMNITWOWORU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)NC2CCCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671276 |
Source
|
Record name | [6-(Cyclohexylamino)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-86-1 |
Source
|
Record name | [6-(Cyclohexylamino)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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